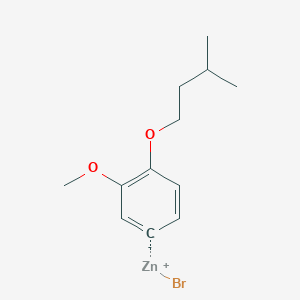
3-Methoxy-4-i-pentyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial component in various chemical reactions. The presence of the zinc atom allows for unique reactivity patterns, which are often exploited in synthetic chemistry.
Preparation Methods
The synthesis of 3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE typically involves the reaction of 3-methoxy-4-iso-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale batch reactions with stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group with a nucleophile.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific substrates and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be employed in the modification of biomolecules for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism by which 3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE exerts its effects involves the activation of the zinc atom, which facilitates the formation of carbon-carbon bonds. The zinc atom acts as a Lewis acid, stabilizing negative charges and enabling nucleophilic attack on electrophilic centers. This activation is crucial for the compound’s reactivity in various organic transformations .
Comparison with Similar Compounds
Similar compounds to 3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE include:
3-METHYL-4-ISO-PENTYLOXYPHENYLZINC BROMIDE: Similar structure but with a methyl group instead of a methoxy group.
4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE: Similar structure but with the positions of the methoxy and iso-pentyloxy groups swapped.
The uniqueness of 3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C12H17BrO2Zn |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3;;/h5-7,10H,8-9H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
RFTWJOUAAQEXKY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


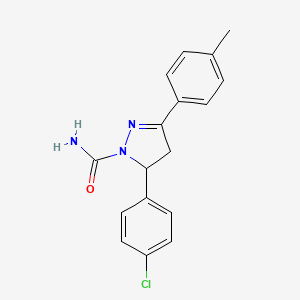

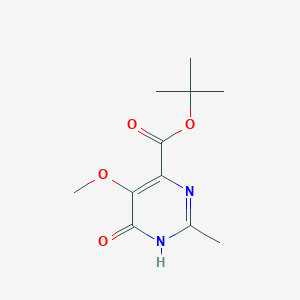
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
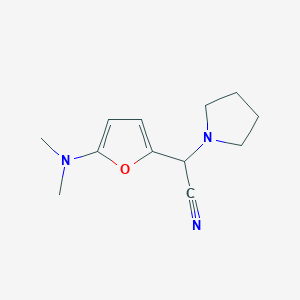
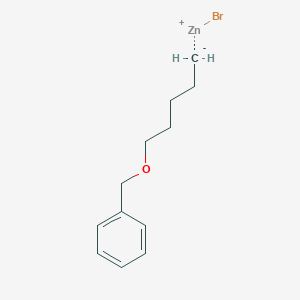
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
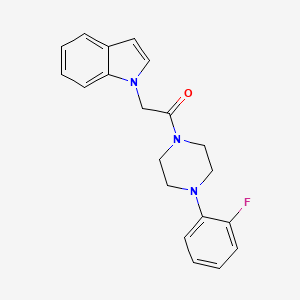
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14879082.png)
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)

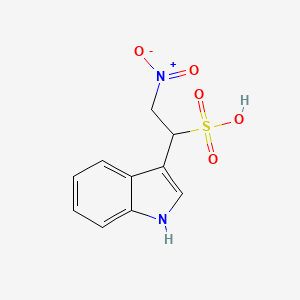

![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
